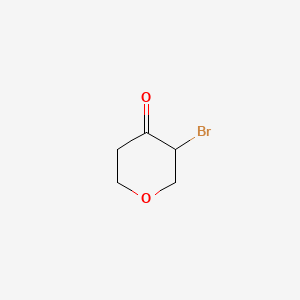

3-Bromodihydro-2H-pyran-4(3H)-one

説明

Significance of Pyran-4(3H)-one Scaffolds in Organic Synthesis

Pyran scaffolds, including the 4H-pyran and dihydropyran variants, are integral components in a vast array of natural products, pharmaceuticals, and biologically active compounds. orientjchem.orgnih.gov Their prevalence underscores their importance as privileged structures in drug discovery. The pyran ring system offers a desirable combination of properties, including conformational restriction and the presence of a heteroatom, which can influence solubility and binding interactions with biological targets. arkat-usa.org

The synthesis of pyran derivatives is a well-explored area of organic chemistry, with numerous methods developed for their construction. researchgate.netorganic-chemistry.org These methods often involve multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. orientjchem.orgnih.gov The resulting pyran-containing molecules have shown a broad spectrum of medicinal applications. nih.govnih.gov For instance, certain 4H-pyran derivatives have demonstrated potential as antioxidant, antibacterial, and anticancer agents. nih.gov

Overview of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance in synthetic organic chemistry. merckmillipore.com The presence of a halogen atom imparts unique chemical reactivity to the molecule. Halogens can act as good leaving groups in nucleophilic substitution reactions and can direct metallation reactions, such as lithiation and palladium-catalyzed cross-coupling reactions. merckmillipore.com This versatility allows for the extensive modification of the heterocyclic structure, enabling the synthesis of a diverse range of target molecules. merckmillipore.com

The introduction of halogens can also significantly impact the biological activity of a molecule due to their electronic and steric effects. mdpi.com Halogenated heterocycles are frequently employed as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.govexlibrisgroup.com The strategic placement of a halogen atom can enhance the binding affinity of a molecule to its biological target, as seen in many protein kinase inhibitors. nih.gov Furthermore, halogen-induced cyclizations have emerged as a powerful strategy for the synthesis of complex carbocycles and heterocycles. mdpi.com

Structure

2D Structure

特性

IUPAC Name |

3-bromooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULSQDBOSMIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623582 | |

| Record name | 3-Bromooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-79-5 | |

| Record name | 3-Bromooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromodihydro 2h Pyran 4 3h One

Direct Bromination Approaches for Dihydro-2H-pyran-4(3H)-one

The principal method for synthesizing 3-Bromodihydro-2H-pyran-4(3H)-one is the direct bromination at the alpha-position of the ketone, Dihydro-2H-pyran-4(3H)-one, also known as tetrahydropyran-4-one. This reaction is a classic example of alpha-halogenation of a ketone, a fundamental transformation in organic chemistry. libretexts.orgwikipedia.org

Optimization of Reaction Conditions and Reagents

The successful synthesis of the target compound via direct bromination hinges on the careful selection of reagents and optimization of reaction conditions to maximize yield and minimize side products. The reaction is typically performed under acidic conditions, which favors the formation of a single bromination product. wikipedia.org In contrast, basic conditions can lead to multiple halogenations. wikipedia.org

Key variables in the optimization of this synthesis include the choice of brominating agent, the acid catalyst, the solvent, and the reaction temperature and duration.

Brominating Agents:

Molecular Bromine (Br₂): This is a common and effective reagent for the alpha-bromination of ketones. libretexts.orgmasterorganicchemistry.com It is often used in a solvent like acetic acid. libretexts.org

N-Bromosuccinimide (NBS): NBS is another widely used source of electrophilic bromine and can be an alternative to Br₂. masterorganicchemistry.com

Acid Catalysts and Solvents:

The reaction is typically catalyzed by an acid, which promotes the formation of the enol intermediate necessary for the reaction to proceed. masterorganicchemistry.com

Commonly used acids include hydrobromic acid (HBr) or acetic acid (AcOH), with acetic acid often serving as both the catalyst and the solvent. masterorganicchemistry.comlibretexts.org

Reaction Conditions:

The temperature and reaction time are critical parameters that must be optimized. For instance, in related brominations of acetophenone (B1666503) derivatives, temperatures around 90°C and reaction times of 3 to 4 hours were found to be effective, with longer times potentially increasing by-product formation. nih.gov

A summary of typical conditions for the acid-catalyzed alpha-bromination of ketones is presented below.

Table 1: Reaction Condition Variables for Alpha-Bromination of Ketones

| Parameter | Reagent/Condition | Role/Function | Source(s) |

| Starting Material | Dihydro-2H-pyran-4(3H)-one | Substrate for bromination | libretexts.org |

| Brominating Agent | Bromine (Br₂) | Source of electrophilic bromine | masterorganicchemistry.comlibretexts.org |

| N-Bromosuccinimide (NBS) | Alternative source of electrophilic bromine | masterorganicchemistry.com | |

| Catalyst/Solvent | Acetic Acid (AcOH) | Acid catalyst and solvent | masterorganicchemistry.comlibretexts.org |

| Hydrobromic Acid (HBr) | Acid catalyst | masterorganicchemistry.com | |

| Temperature | Elevated (e.g., 90 °C) | To increase reaction rate | nih.gov |

| Control | Acidic Medium | Favors mono-bromination, prevents poly-bromination | wikipedia.org |

Mechanistic Considerations of Bromination

The mechanism of the direct bromination of Dihydro-2H-pyran-4(3H)-one under acidic conditions is well-established and proceeds through an enol intermediate. libretexts.orgwikipedia.org This pathway is distinct from the enolate-driven mechanism that occurs under basic conditions. wikipedia.org

Acid-Catalyzed Mechanism:

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-hydrogens. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂ or NBS). masterorganicchemistry.comyoutube.com This step forms the new carbon-bromine bond at the alpha-position and regenerates a protonated carbonyl group. masterorganicchemistry.com

Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, yielding the final product, this compound, and regenerating the acid catalyst. masterorganicchemistry.com

Because the formation of the enol is the rate-limiting step, the rate of chlorination, bromination, and iodination for a specific ketone under acidic conditions is identical. libretexts.org For an unsymmetrical ketone like Dihydro-2H-pyran-4(3H)-one, which has two identical alpha-positions, the reaction regioselectivity is not a concern.

Alternative Synthetic Routes to this compound Precursors

While direct bromination is the most straightforward approach, other synthetic strategies focus on constructing the pyranone ring from different starting materials, which can then be brominated.

Pathways Involving Dehydroacetic Acid (DHA) Derivatives

Dehydroacetic acid (DHA) serves as a versatile starting material for the synthesis of various pyranone structures. DHA itself can be prepared through methods such as the self-condensation of ethyl acetoacetate. orgsyn.org The bromination of DHA with reagents like bromine in glacial acetic acid can lead to the formation of compounds such as 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. While this product is not the target compound, it represents a brominated pyranone structure derived from an alternative precursor, showcasing the utility of DHA in this area of chemical synthesis.

Strategies for the Preparation of Related Dihydropyranones

The synthesis of the dihydropyranone core, the essential precursor to the target molecule, can be achieved through various methods. These strategies provide access to Dihydro-2H-pyran-4(3H)-one or its derivatives, which can subsequently undergo bromination.

One notable method involves the double-conjugate addition of water to divinyl ketones to form tetrahydropyran-4-one derivatives. researchgate.net For example, 3-aryl substituted tetrahydropyran-4-ones have been synthesized using this approach. researchgate.net Other methods for forming the pyranone ring include Prins cyclization of homoallylic alcohols with aldehydes and intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org

Furthermore, reactions on related pyran systems can yield precursors. In one instance, the bromination of a 3-hydroxytetrahydropyran derivative led to a dibromide intermediate, which could then be transformed into other functionalized pyranones. rsc.org These varied approaches highlight the flexibility chemists have in constructing the foundational pyranone skeleton required for the synthesis of this compound.

Reactivity Profiles and Reaction Mechanisms of 3 Bromodihydro 2h Pyran 4 3h One

Electrophilic and Nucleophilic Reactivity of the Bromine Moiety

The bromine atom in 3-Bromodihydro-2H-pyran-4(3H)-one and related α-haloketones is primarily involved in nucleophilic substitution reactions where the α-carbon acts as the electrophile. nih.gov The inductive effect of the adjacent carbonyl group polarizes the C-Br bond, increasing the electrophilicity of the α-carbon and making it susceptible to attack by nucleophiles. nih.gov

These reactions typically proceed through a direct SN2 pathway. ntu.edu.sgjove.com However, the choice of nucleophile is critical. Weakly basic nucleophiles favor the SN2 substitution, whereas strong bases can lead to competing elimination or rearrangement reactions by first abstracting an acidic proton. ntu.edu.sgjove.comjove.com SN1 reactions are generally disfavored because the resulting α-carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com

While the carbon atom bearing the bromine is the primary electrophilic site, the bromine atom itself can also act as an electrophile (an "electrophilic halogen") by reacting with strong nucleophiles or in radical processes. However, the most common role of the bromine moiety is that of a leaving group in substitution and elimination reactions.

Table 1: Reactivity at the α-Carbon of α-Haloketones

| Reaction Type | Nucleophile/Reagent | Product Type | Mechanism | Reference(s) |

| Nucleophilic Substitution | Weakly basic nucleophiles (e.g., RCOO⁻, N₃⁻, RSH) | α-Substituted ketone | SN2 | ntu.edu.sgjove.com |

| Favorskii Rearrangement | Strong bases (e.g., RO⁻, OH⁻, R₂NH) | Ring-contracted ester, acid, or amide | Cyclopropanone (B1606653) intermediate | wikipedia.orgadichemistry.com |

| Elimination | Strong, sterically hindered bases | α,β-Unsaturated ketone | E2 | ddugu.ac.in |

Carbonyl Reactivity in the Pyranone Ring System

The carbonyl group in the this compound ring system is an electrophilic center, susceptible to nucleophilic addition. This reactivity is a hallmark of all ketones and is influenced by the adjacent α-bromo substituent. The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted cyclic ketone.

Nucleophilic attack at the carbonyl carbon can lead to a variety of products. For instance, α-haloketones can react with amines to reversibly form α-halo imines. wikipedia.org They are also crucial precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, in reactions that involve initial attack at the carbonyl or a concerted reaction involving both the carbonyl and the α-carbon. wikipedia.org

In the context of aldol-type reactions, the carbonyl group acts as the electrophile, accepting the incoming nucleophilic enolate. nih.gov The formation of halohydrins, which can subsequently cyclize to form epoxides (a reaction known as the Darzens condensation), is a notable transformation involving initial nucleophilic attack at the carbonyl group. wikipedia.org

Tautomeric Equilibria and Their Influence on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. masterorganicchemistry.com This keto-enol tautomerism is a critical aspect of its reactivity, as the enol or the corresponding enolate is the key nucleophilic intermediate in many reactions. chemistrysteps.com The equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

The molecule has two positions for enolization: the C3 position (bearing the bromine and a hydrogen) and the C5 position (bearing two hydrogens).

Acid-Catalyzed Tautomerism: Protonation of the carbonyl oxygen is followed by deprotonation at an α-carbon (C3 or C5) to form the enol. chemistrysteps.comlibretexts.org

Base-Catalyzed Tautomerism: Deprotonation at an α-carbon forms a resonance-stabilized enolate, which can then be protonated on the oxygen to yield the enol. chemistrysteps.comlibretexts.org

The presence of the α-bromo substituent has a significant influence. The inductive electron-withdrawing effect of the bromine atom increases the acidity of the α-hydrogens at both the C3 and C5 positions. libretexts.org This facilitates the formation of the enolate intermediate under basic conditions. While enolization involving the C3 position is possible, enolization towards the C5 position is often favored to avoid steric interactions and is the necessary first step for key transformations like the Favorskii rearrangement. wikipedia.orgadichemistry.com

Mechanistic Investigations of Key Transformations

The dual functionality of this compound as an α-haloketone allows for several mechanistically distinct and synthetically valuable transformations.

In aldol-type reactions, this compound can play two primary roles.

As an Electrophile: The electrophilic carbonyl carbon can be attacked by an enolate derived from another ketone or aldehyde. A classic example is the Darzens condensation, where an enolate attacks the carbonyl of the α-haloketone. The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction, displacing the bromide to form an epoxide (an oxirane). wikipedia.orgmasterorganicchemistry.com

As a Nucleophile Precursor: Under basic conditions, deprotonation can occur at the C5 position to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another aldehyde or ketone in a crossed-aldol reaction. masterorganicchemistry.com The outcome of such reactions must be carefully controlled to avoid competing side reactions, such as the Favorskii rearrangement. ddugu.ac.in

The most significant rearrangement reaction for cyclic α-haloketones like this compound is the Favorskii rearrangement . wikipedia.org This reaction occurs in the presence of a base (such as an alkoxide, hydroxide, or amine) and results in a ring contraction. wikipedia.orgadichemistry.comnrochemistry.com For the six-membered pyranone ring, this would lead to a five-membered tetrahydrofuran (B95107) carboxylic acid derivative.

The widely accepted mechanism proceeds through a cyclopropanone intermediate: wikipedia.orgadichemistry.com

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the C5 position), forming an enolate.

Intramolecular Cyclization: The enolate attacks the α-carbon (C3) in an intramolecular SN2 fashion, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.

Nucleophilic Ring Opening: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Cleavage: The resulting tetrahedral intermediate collapses, cleaving one of the bonds of the former cyclopropane (B1198618) ring to yield a more stable carbanion. The cleavage typically occurs at the more substituted bond to form the more stable (less substituted) carbanion.

Protonation: The carbanion is protonated by the solvent (e.g., methanol) to give the final ring-contracted product, such as a methyl tetrahydrofurancarboxylate.

This rearrangement is a powerful synthetic tool for converting six-membered rings into five-membered rings, a transformation that is central to the synthesis of many complex molecules. ddugu.ac.in

Derivatization and Functionalization Strategies Utilizing 3 Bromodihydro 2h Pyran 4 3h One

Nucleophilic Substitution Reactions for Bromine Replacement

The bromine atom at the C-3 position of the pyranone ring is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. youtube.com This enhanced reactivity, characteristic of α-haloketones, allows for the introduction of a wide variety of functional groups at this position under relatively mild conditions. youtube.comup.ac.zanih.gov Common nucleophiles used in these reactions include amines, azide (B81097) ions, and thiols, leading to the corresponding 3-amino, 3-azido, and 3-thio substituted tetrahydropyranones.

The reaction generally involves the direct attack of the nucleophile on the carbon atom bearing the bromine, leading to the inversion of stereochemistry if the carbon is chiral. youtube.com These substitution reactions are fundamental for elaborating the pyranone scaffold, providing key intermediates for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. organic-chemistry.org For instance, the displacement of bromide by an amine is a common strategy for producing α-amino ketones. organic-chemistry.orgmnstate.eduyoutube.com

A specific example of this transformation is the reaction of 3-Bromodihydro-2H-pyran-4(3H)-one with sodium azide. This reaction yields 3-azidotetrahydro-4H-pyran-4-one, a useful intermediate for introducing a nitrogen-containing group, which can be further reduced to an amino group. chemsynthesis.com

Table 1: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagents/Conditions | Product | Reference(s) |

| Sodium azide (NaN₃) | Not specified in abstract | 3-azidotetrahydro-4H-pyran-4-one | chemsynthesis.com |

| Amines (general) | Base (e.g., NaHCO₃, Et₃N) | 3-amino-dihydro-2H-pyran-4(3H)-one derivatives | organic-chemistry.orgmnstate.edu |

| Thiols (general) | Base | 3-thio-dihydro-2H-pyran-4(3H)-one derivatives | nih.gov |

Note: Specific reaction conditions and yields for the named substrate are often part of broader synthetic schemes and may not be individually published. The reactivity is based on established principles for α-haloketones.

Functionalization of the Pyranone Ring System

Beyond substitution at the C-3 position, the pyranone ring itself offers sites for further functionalization. The most reactive of these is the carbonyl group at the C-4 position.

Standard ketone chemistry can be applied to modify this group. For example, the reaction with hydroxylamine (B1172632) hydrochloride can convert the ketone into an oxime. This reaction is demonstrated in related substituted tetrahydropyran-4-one systems, where oxime formation proceeds efficiently. kaznu.kzresearchgate.net The resulting oximes are valuable intermediates for further transformations, such as the Beckmann rearrangement or reduction to amines.

Another important functionalization is the conversion of the carbonyl group to an exocyclic double bond via the Wittig reaction. mdpi.com This reaction involves treating the ketone with a phosphonium (B103445) ylide (a Wittig reagent), which replaces the C=O bond with a C=C bond. mdpi.comresearchgate.net The choice of ylide allows for the introduction of a wide variety of substituted methylene (B1212753) groups at the C-4 position. This strategy dramatically alters the structure and reactivity of the pyran ring, opening pathways to different classes of compounds.

Additionally, the ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride. Under appropriate conditions, this reduction is typically chemoselective for the carbonyl group, leaving the carbon-bromine bond intact. rsc.org This transformation introduces a hydroxyl group, which can be used as a handle for further synthetic manipulations.

Formation of Fused Heterocyclic Systems

This compound is a potent precursor for the construction of polycyclic systems where the pyran ring is fused to another heterocyclic ring. These reactions often proceed by first using the reactivity of the α-haloketone to introduce a suitable functional group, which then participates in an intramolecular cyclization.

Synthesis of Pyrano-fused Compounds

Pyrano-fused heterocycles are systems where the pyran ring shares one or more bonds with another ring. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. researchgate.nettandfonline.comresearchgate.netmdpi.com The general strategy involves a multi-component reaction, often starting with a β-ketoester (like ethyl acetoacetate), an aldehyde, malononitrile, and hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov While not a direct use of this compound, this highlights a pathway where the pyranone scaffold can be built and simultaneously fused.

A more direct approach would involve a two-step sequence starting with the bromo-ketone. First, a nucleophilic substitution at C-3 introduces a side chain containing a nucleophilic site. This is followed by an intramolecular reaction with the C-4 ketone to form the new fused ring. For instance, reaction with a substituted hydrazine could lead to a hydrazone, which then undergoes intramolecular cyclization to form a fused pyrazole (B372694) ring. The synthesis of various pyrano[2,3-c]pyrazole derivatives has been extensively studied due to their significant biological activities. tandfonline.commdpi.com

Construction of Other Heterocycles from Pyranone Derivatives

The pyranone ring can also serve as a template that is ultimately transformed into a different heterocyclic system. A key strategy for this is the reaction with binucleophiles, such as hydrazine or its derivatives. mdpi.comchim.itekb.eg

The reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine is the classic Paal-Knorr synthesis for pyrazoles. mdpi.com this compound can act as a precursor to a 1,3-dielectrophilic system. The reaction with hydrazine hydrate can proceed via initial condensation at the carbonyl group, followed by nucleophilic attack of the second nitrogen atom at the C-3 position, displacing the bromide and leading to ring closure and formation of a pyrazole. nih.gov This ring transformation converts the six-membered pyranone into a five-membered pyrazole ring, often with substituents derived from the original pyran structure. Such methods are valuable for accessing novel pyrazole derivatives, which are a cornerstone of many medicinal chemistry programs. chim.itsemanticscholar.org

Table 2: Examples of Fused Heterocycle Synthesis from Pyranone Precursors

| Starting Material Type | Reagents | Resulting Fused System | General Strategy | Reference(s) |

| Pyranone derivative | Hydrazine hydrate, aldehyde, malononitrile | Pyrano[2,3-c]pyrazole | Multicomponent condensation | tandfonline.comnih.gov |

| 3-Hydroxy-1H-pyrazole-4-carbaldehyde oxime | Chloramine T | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] chemsynthesis.commdpi.comoxazole | Intramolecular Nitrile Oxide Cycloaddition | mdpi.com |

| 1,3-Diketone equivalent | Hydrazine hydrate | Pyrazole | Paal-Knorr Synthesis / Ring Transformation | mdpi.com |

| Pyrazolopyrimidine | Aromatic aldehydes, Iodine | Pyrazolo[4,3-e] nih.govchemsynthesis.commdpi.comtriazolo[1,5-c]pyrimidine | Condensation and Oxidative Cyclization | semanticscholar.org |

Stereochemical Aspects in Transformations Involving Dihydropyranones

Asymmetric Synthesis of Chiral Dihydropyran Derivatives

The asymmetric synthesis of chiral dihydropyran derivatives often relies on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials to induce stereoselectivity. While no direct asymmetric syntheses starting from 3-bromodihydro-2H-pyran-4(3H)-one are documented in the searched literature, general strategies for similar structures are well-established. For instance, chiral auxiliaries attached to the dihydropyranone precursor can direct the approach of reagents to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be removed.

Another powerful approach is the use of chiral catalysts, such as proline derivatives or metal complexes with chiral ligands, which can catalyze reactions like aldol (B89426) or Michael additions to dihydropyranone precursors with high enantioselectivity. These methods have been successfully applied to the synthesis of a wide range of chiral heterocyclic compounds.

Diastereoselective Transformations and Control

Diastereoselective transformations aim to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of dihydropyranones, this is crucial for synthesizing complex natural products and biologically active molecules. Diastereocontrol can be achieved through various means, including substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions.

For a molecule like this compound, the bromine atom at the C3 position could potentially influence the stereochemical outcome of reactions at the C4 carbonyl group or other positions on the pyran ring. However, specific studies detailing such diastereoselective control for this compound are not found in the available literature. General methodologies often involve the reaction of functionalized dihydropyrans with various reagents, where the stereochemistry is controlled by the careful choice of reactants, catalysts, and reaction conditions. For example, the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been achieved through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, resulting in a single diastereomer. beilstein-journals.orgnih.govnih.gov

Enantioselective Approaches to Pyranone Scaffolds

Enantioselective approaches to pyranone scaffolds focus on the preferential formation of one enantiomer over the other. Organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of dihydropyranones. Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been employed to catalyze various annulation reactions to construct the pyranone ring with high enantiomeric excess. mdpi.com

These methods typically involve the reaction of a pronucleophile with an electrophile, where the chiral catalyst creates a chiral environment that favors one pathway of attack. While these approaches have been broadly applied to the synthesis of diverse dihydropyranone derivatives, their specific application starting from or involving this compound is not documented in the searched scientific literature. The development of such an enantioselective method would likely involve the strategic functionalization or reaction of the bromo-substituted pyranone under the influence of a suitable chiral catalyst.

Advanced Spectroscopic and Computational Investigations

Theoretical and Computational Investigations of Electronic Structure and ReactivityThere are no specific published Density Functional Theory (DFT) calculations or other theoretical studies concerning the electronic structure, optimized geometry, or reactivity of 3-Bromodihydro-2H-pyran-4(3H)-one.

Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule, including its reactivity and spectroscopic properties, is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is anticipated to be localized primarily on the atoms with the highest electron density and lone pairs, such as the oxygen atom of the pyran ring and the bromine atom. The LUMO, conversely, is expected to be centered on the electrophilic sites of the molecule, most notably the carbonyl carbon (C4) and the carbon atom to which the bromine is attached (C3).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. In related pyranone systems, computational studies have shown that the introduction of substituents can significantly influence the energies of these frontier orbitals. For instance, electron-withdrawing groups, such as the bromine atom and the carbonyl group in this compound, tend to lower the energy of both the HOMO and the LUMO. This effect can impact the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Postulated Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Probable Primary Atomic Contributions | Expected Influence of Substituents |

| HOMO | Oxygen (ring), Bromine | Lowered energy due to electron-withdrawing bromine and carbonyl group. |

| LUMO | Carbonyl Carbon (C4), Carbon (C3) | Lowered energy, increasing electrophilicity at these sites. |

| HOMO-LUMO Gap | Moderate | Reflective of a saturated heterocyclic ketone, influencing its overall stability and reactivity. |

This table is a theoretical projection based on the analysis of similar compounds and is not derived from direct experimental or computational data for this compound.

Charge Density Analysis and Electronic Structure

Charge density analysis provides insight into the distribution of electrons within a molecule, revealing its electrostatic potential and the nature of its chemical bonds. For this compound, the electronegative oxygen and bromine atoms are expected to create significant polarization within the molecule.

A theoretical charge density map would likely show a high concentration of electron density around the oxygen atom of the pyran ring and the bromine atom, resulting in these regions having a partial negative charge (δ-). Conversely, the adjacent carbon atoms, particularly the carbonyl carbon (C4) and the carbon bonded to the bromine (C3), would be electron-deficient and carry a partial positive charge (δ+). This charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity. The polarized C-Br and C=O bonds are the most probable sites for nucleophilic attack.

The electronic structure is further defined by the nature of the covalent bonds. The C-Br bond will exhibit significant ionic character due to the difference in electronegativity between carbon and bromine. The carbonyl group (C=O) is a strong electron-withdrawing group, which influences the electron density of the entire ring system. Computational methods like Natural Bond Orbital (NBO) analysis on similar molecules have been used to quantify these charge distributions and analyze donor-acceptor interactions within the molecule.

Computational Studies on Tautomeric Forms and Free Energies

Ketones with an alpha-hydrogen, such as this compound, have the potential to exist in equilibrium with their enol tautomers. Tautomers are constitutional isomers that readily interconvert. libretexts.org In this case, the keto form (this compound) could potentially tautomerize to two different enol forms.

Computational studies on analogous keto-enol systems often employ Density Functional Theory (DFT) to calculate the relative Gibbs free energies of the different tautomers. vanderbilt.edu These calculations can predict the predominant tautomer under specific conditions (e.g., in the gas phase or in different solvents). For simple cyclic ketones, the keto form is generally significantly more stable than the enol form. The stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and resonance stabilization, which are less likely to be significant in the saturated ring system of this compound.

The equilibrium between tautomers can also be affected by the solvent. nih.gov Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. Computational models that incorporate solvent effects are therefore crucial for accurately predicting tautomeric equilibria in solution. While no specific studies on this compound were found, it is reasonable to hypothesize that the keto form would be the overwhelmingly predominant species in most conditions.

Table 2: Hypothetical Tautomeric Forms of this compound

| Tautomer | Structure | Expected Relative Stability |

| Keto Form | This compound | Most stable; predicted to be the major or exclusive form at equilibrium. |

| Enol Form 1 | 5-Bromo-3,6-dihydro-2H-pyran-4-ol | Less stable than the keto form. |

| Enol Form 2 | 3-Bromo-5,6-dihydro-2H-pyran-4-ol | Less stable than the keto form. |

This table presents hypothetical tautomers and their predicted relative stabilities based on general chemical principles, not on specific computational data for the target compound.

Strategic Applications of 3 Bromodihydro 2h Pyran 4 3h One As a Synthetic Precursor

Role in the Synthesis of Complex Organic Molecules

The utility of 3-Bromodihydro-2H-pyran-4(3H)-one in organic synthesis stems from the reactivity of its α-bromoketone functional group. This moiety is a powerful electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, and carbanions, enabling the construction of diverse and complex organic molecules. nih.govmnstate.edu

The tetrahydropyran (B127337) ring is a common structural motif found in numerous natural products. fishersci.ca The synthesis of these complex targets often relies on the use of functionalized pyran precursors. For instance, related dihydropyran intermediates have been utilized in the efficient total synthesis of natural products like (+)-Centrolobine. fishersci.ca Similarly, 2H-pyran-2-ones, which share the pyran core, participate in Diels-Alder reactions to form substituted aminophthalates, showcasing the role of pyran derivatives in constructing complex aromatic systems. researchgate.net The presence of the bromine atom in this compound offers a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions, a common strategy for building intricate molecular frameworks. sigmaaldrich.com

Building Block in Pharmaceutical Research and Drug Development

In the pharmaceutical industry, this compound serves as a foundational building block for the development of new drug candidates. nih.govresearchgate.net The tetrahydropyran ring is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including improved solubility and metabolic stability of the resulting drug molecules.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-bromooxan-4-one fishersci.ca |

| CAS Number | 98021-79-5 nih.govfishersci.ca |

| Molecular Formula | C5H7BrO2 nih.govfishersci.ca |

| Molecular Weight | 179.01 g/mol nih.gov |

| Synonyms | 3-Bromotetrahydro-4H-pyran-4-one, 3-Bromo-tetrahydropyran-4-one, 3-bromooxan-4-one fishersci.ca |

The structural characteristics and potential reactivity of this compound make it a promising starting point for creating novel therapeutic agents. nih.govresearchgate.net Researchers can exploit its properties to design and synthesize compounds with specific biological activities. nih.gov The tetrahydropyran-4-one core is a key component in the synthesis of fused imidazopyridine derivatives, which are investigated as alternatives to benzodiazepines. google.com

Furthermore, the broader class of kinase inhibitors, which are crucial in oncology, often incorporates heterocyclic scaffolds. ed.ac.ukresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, its potential as a precursor for such inhibitors is significant, given the prevalence of pyran and other heterocyclic motifs in this class of drugs. nih.govmdpi.com For example, novel quinazolin-4-one derivatives have been synthesized as multi-kinase inhibitors for cancer therapy. mdpi.com The ability to functionalize the pyran ring via the bromo group allows for the systematic modification of compound libraries to optimize binding affinity and selectivity for targets like protein kinases. nih.gov

The pyranone skeleton is the basis for a variety of biologically active molecules. The parent compound, Tetrahydro-4H-pyran-4-one, and its derivatives have shown potential anti-influenza virus activity. chemicalbook.com The introduction of a bromine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. nih.gov

Research on related pyran derivatives has revealed a spectrum of biological activities, as summarized in the table below. These findings underscore the therapeutic potential of compounds accessible from pyranone precursors.

Table 2: Reported Biological Activities of Related Pyranone Derivatives

| Compound Class | Biological Activity | Reference |

| Tetrahydro-4H-pyran-4-one | Anti-influenza virus, Antimicrobial, Insecticidal | chemicalbook.com |

| Benzopyran-4-one Derivatives | Anticancer | espublisher.com |

| 4H-Pyran Derivatives | Antifungal, Antioxidant, Anti-Mycobacterium | beilstein-journals.orgyoutube.com |

| 3-Hydroxy-pyran-4-one Derivatives | HIV-1 Integrase Inhibition | nih.gov |

Utility in Agrochemical Synthesis

This compound is also utilized as an intermediate in the synthesis of agrochemicals. nih.gov The development of new pesticides and herbicides often involves the exploration of novel heterocyclic scaffolds. The unbrominated parent compound, tetrahydro-4H-pyran-4-one, has reported insecticidal properties, suggesting that derivatives of this core structure are promising for agrochemical applications. chemicalbook.com Additionally, other brominated compounds, such as 3-bromo-4-methoxybenzoic acid, have demonstrated inhibitory effects against pathogenic fungi like those causing apple rot and grape white rot, as well as herbicidal activity against various weeds. google.com This highlights the potential of bromo-substituted heterocyclic compounds in crop protection.

Contributions to Material Science and Specialty Chemicals

The unique chemical properties of this compound can be leveraged in the development of new materials and specialty chemicals. nih.gov Its reactivity and structural features make it a valuable component for advancing industrial chemistry and material science. nih.gov

The presence of reactive functional groups in this compound makes it a candidate for the synthesis of polymers and dyes. nih.gov The ketone can participate in polymerization reactions, while the bromine atom provides a site for grafting onto polymer backbones or for coupling reactions in dye synthesis. A related compound, 3,4-Dihydro-2H-pyran-2-methanol, has been immobilized on a polymer support, demonstrating the compatibility of the pyran ring system with polymer chemistry. sigmaaldrich.com This suggests that this compound could be similarly used to create functionalized polymers with specific properties conferred by the incorporated pyranone moiety.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on creating new, sustainable methods for synthesizing 3-Bromodihydro-2H-pyran-4(3H)-one and its analogs. While classical methods exist for similar structures, there is a growing trend toward green chemistry principles. orientjchem.org This includes the use of multicomponent reactions (MCRs), which can generate complex molecules in a single step, improving atom economy and reducing waste. nih.gov Research into synthesizing substituted tetrahydropyran-4-ones through tandem reactions, such as aldol (B89426) reactions followed by intramolecular Michael additions, has shown the ability to produce highly substituted pyranones with high diastereoselectivity. acs.orgnih.gov Applying these principles to the synthesis of halogenated pyranones could provide more efficient and stereocontrolled routes. Furthermore, the development of syntheses that utilize biodegradable catalysts, environmentally benign solvents like water or ethanol, and lower energy inputs (e.g., room temperature reactions) will be a significant area of focus. orientjchem.orgnih.gov

Exploration of New Catalytic Systems for Transformations

The transformation of the this compound core into more complex structures is a key area for future exploration, with a particular emphasis on novel catalytic systems. The α-haloketone functionality is reactive toward a variety of nucleophiles, and catalysts can control the selectivity and efficiency of these reactions. nih.gov There is considerable interest in heterogeneous catalysts, such as metal nanoparticles supported on materials like magnetic silica (B1680970) or carbon nanotubes, due to their high stability, reusability, and ease of separation from the reaction mixture. nih.gov Bio-based catalysts, such as those derived from amino acids or other natural compounds, are also gaining traction as sustainable options. nih.gov For instance, a novel biocatalyst based on graphene oxide and tryptophan has been successfully used to synthesize various pyran derivatives, demonstrating the potential of such systems. nih.gov

| Catalyst Type | Example | Key Advantages | Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|---|---|

| Heterogeneous Magnetic Nanoparticles | Fe₃O₄@PhSO₃H | Reusable, easily separated with a magnet, stable. | Solvent-free or green solvents. | Good to excellent (up to 90s%). | nih.gov |

| Functionalized Carbon Nanotubes | MWCNTs-D-(CH₂)₄-SO₃H | High surface area, recyclable. | Varies, often mild conditions. | Good yields. | nih.gov |

| Heterogeneous Biocatalyst | Graphene Oxide-Tryptophan (GO-Trp) | Environmentally friendly, derived from natural materials, mild conditions. | Ethanol-water, room temperature. | High efficiency. | nih.gov |

| Natural, Biodegradable Catalyst | Uric Acid | Eco-safe, reusable, readily available. | Solvent-free or green solvents. | High yields. | orientjchem.org |

Expansion of Derivatization Chemistry for Diverse Scaffolds

The this compound scaffold is primed for extensive derivatization to create diverse molecular libraries. The α-bromo-ketone moiety is a key functional handle for introducing a wide range of substituents and for building fused ring systems. nih.govresearchgate.net Future research will focus on reacting this scaffold with various binucleophiles to construct novel heterocyclic systems. For example, reactions with compounds like o-phenylenediamines or o-aminobenzenethiol could yield complex fused pyran derivatives, analogous to the chemistry of other bromoacetyl compounds. researchgate.net The development of one-pot, multi-component reactions starting from this intermediate would be a powerful strategy to rapidly generate chemical diversity for applications in drug discovery and materials science. rsc.orgscilit.com

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules like this compound, guiding experimental work and accelerating research. Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate kinetic and thermodynamic parameters, and predict the outcomes of chemical transformations. mdpi.comscifiniti.com For example, computational studies on related dihydropyrans have successfully calculated activation energies for thermal decomposition, revealing how substituents influence reaction pathways. mdpi.com Similar models could be applied to predict the reactivity of the C-Br bond in this compound towards various nucleophiles. Furthermore, computational methods can predict spectroscopic properties (IR, NMR), analyze molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate descriptors that correlate with biological activity. scifiniti.com

| Compound/Reaction | Computational Method | Calculated Parameter | Value | Significance | Reference |

|---|---|---|---|---|---|

| Thermal Decomposition of 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | Activation Free Energy (ΔG≠) | 196 kJ·mol⁻¹ | Predicts the energy barrier for the reaction. | mdpi.com |

| Thermal Decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | Activation Free Energy (ΔG≠) | 183 kJ·mol⁻¹ | Shows how methyl substituents lower the energy barrier, favoring decomposition. | mdpi.com |

| Tautomerism of a 2H-pyran-2-one derivative (Form A) | DFT/B3LYP/6-311G | HOMO Energy | -7.20 eV | Relates to the molecule's ability to donate electrons. | scifiniti.com |

| Tautomerism of a 2H-pyran-2-one derivative (Form A) | DFT/B3LYP/6-311G | LUMO Energy | -2.58 eV | Relates to the molecule's ability to accept electrons. | scifiniti.com |

Design and Synthesis of New Bioactive Compounds via this compound Intermediates

The pyran ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of molecules with significant biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. arabjchem.orgresearchgate.netorientjchem.org The 3,4-dihydro-2H-pyran core, in particular, is found in numerous bioactive compounds. researchgate.netresearchgate.net Given this precedent, this compound represents a highly valuable starting material for the design and synthesis of new therapeutic agents. Its reactive α-bromo-ketone handle allows for the systematic introduction of different functional groups, enabling the creation of focused libraries of compounds for screening against various biological targets. For instance, related pyran-4-carboxamide derivatives have already shown promising cytotoxic activity in cancer cell lines, highlighting the potential of this molecular framework. nih.gov Future work will involve using this intermediate to synthesize novel analogs of known bioactive pyrans and to explore new chemical space in the search for next-generation drugs.

| Core Scaffold | Documented Biological Activity | Reference |

|---|---|---|

| 4H-Pyran | Antimicrobial, antiviral, antitumor, anti-inflammatory. | arabjchem.orgresearchgate.net |

| 3,4-dihydro-2H-pyran | Component of various bioactive natural and synthetic products. | researchgate.netresearchgate.net |

| 2H-Pyran-2-one (α-pyrones) | Anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant. | researchgate.net |

| 3,4-dihydro-2H-pyran-4-carboxamides | Cytotoxic activity in cancer cell lines. | nih.gov |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Bromodihydro-2H-pyran-4(3H)-one, and how is purity validated?

- Methodological Answer : The compound is synthesized via bromination of dihydro-2H-pyran-4(3H)-one using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Key steps include purification via column chromatography (petroleum ether/ethyl acetate gradients) and characterization using:

- 1H/13C NMR : Peaks corresponding to the bromine-substituted carbon (δ ~40–50 ppm in 13C NMR) and adjacent protons (δ ~4.5–5.5 ppm in 1H NMR).

- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ for C5H7BrO2: calc. 194.9652, observed 194.9655) .

- IR Spectroscopy : Absence of hydroxyl or carbonyl impurities (e.g., no broad O-H stretches ~3200 cm⁻¹ if anhydrous) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The C-Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) due to its electrophilic nature. Kinetic studies using polar aprotic solvents (e.g., DMF) and monitoring by TLC/GC-MS reveal second-order dependence on nucleophile concentration. Competing elimination (E2) can occur under basic conditions, requiring careful pH control .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or mass fragments) are addressed via:

- Isotopic Labeling : Using deuterated solvents to confirm exchangeable protons.

- 2D NMR (COSY, HSQC) : Assigning proton-carbon correlations to distinguish diastereomers or regioisomers.

- Computational Validation : Comparing experimental IR/UV-Vis spectra with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. How can reaction conditions be optimized for regioselective functionalization of the pyranone ring?

- Methodological Answer : Regioselectivity in reactions (e.g., Friedel-Crafts alkylation) is controlled by:

- Lewis Acid Catalysts : SnCl4 or BF3·Et2O to direct electrophilic attack to the α-position of the carbonyl.

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMSO) stabilize charge-separated intermediates.

- Temperature Gradients : Lower temperatures (−20°C) suppress side reactions like ring-opening .

Q. What computational models predict the compound’s behavior in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) studies using software like ORCA or NWChem model:

- Transition States : For enantioselective reactions (e.g., organocatalytic Michael additions), identifying energy barriers and stereoelectronic effects.

- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis to quantify halogen bonding between bromine and catalysts (e.g., thiourea derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。